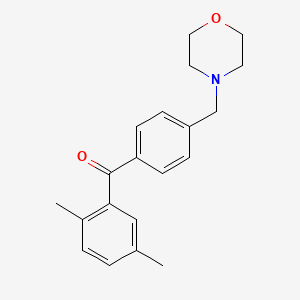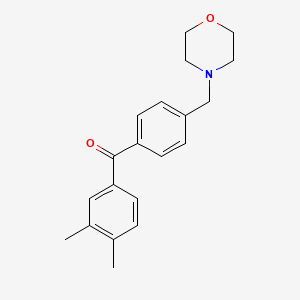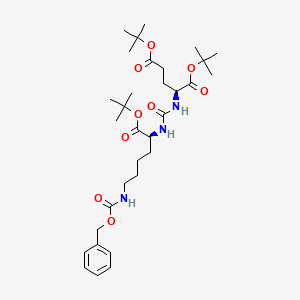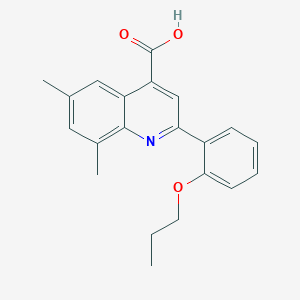
4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The presence of a piperazine ring and a thiomethyl group suggests that this compound may have unique properties compared to simple benzophenones.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzophenone core, with a piperazine ring attached at the 4-position and a thiomethyl group attached at the 4’-position . The piperazine ring is a six-membered ring containing two nitrogen atoms, and the thiomethyl group consists of a sulfur atom bonded to a methyl group.Chemical Reactions Analysis
Benzophenones are known to undergo a variety of chemical reactions, including reductions, oxidations, and various types of substitutions . The presence of the piperazine and thiomethyl groups may influence the reactivity of the compound and enable additional types of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water compared to simple benzophenones .Scientific Research Applications
Analytical Method Development in Environmental and Biological Samples
Environmental Phenols Analysis : A study by Ye, X., et al. (2008) developed a sensitive method for measuring environmental phenols, including benzophenone derivatives, in human milk using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye et al., 2008).
Corrosion Inhibitor Analysis : Hengliang Wang, et al. (2006) conducted a theoretical study using density functional theory (DFT) on bipyrazolic-type organic compounds, including benzophenone derivatives, to understand their activity as corrosion inhibitors (Wang, H. et al., 2006).
Steroid Analysis in Biological Samples : Nishio, T., et al. (2007) developed derivatization reagents, including benzophenone derivatives, for the determination of steroids in biological samples using liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Nishio et al., 2007).
Synthesis and Testing of Novel Compounds
Antibacterial Agents Synthesis : Khalil, A., et al. (2010) synthesized N-substituted imide derivatives, including benzophenone derivatives, and tested them for antimicrobial activity (Khalil et al., 2010).
Synthesis of Schiff Base Ligands : Vinusha, H. M., et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff base ligands, including benzophenone derivatives, and evaluated their antibacterial and antifungal activities (Vinusha et al., 2015).
Electronic and Magnetic Properties
- Copper Complexes Study : Amudha, P., et al. (1999) synthesized symmetrical and unsymmetrical dinuclear copper(II) complexes derived from benzophenone derivatives and studied their spectral, electrochemical, and magnetic properties (Amudha et al., 1999).
Other Relevant Research
Enantioselective Electroreduction : Schwientek, M., et al. (1999) studied the enantioselective electroreduction of 4-methylbenzophenone, demonstrating the utility of benzophenone derivatives in asymmetric inductors for electrochemical reactions (Schwientek et al., 1999).
Zinc(II) Detection : Dey, S., et al. (2016) synthesized a compound using benzophenone derivatives for selective fluorescence sensing of Zn2+ ions, indicating potential application in bioimaging (Dey et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZNKWEOFXMNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642967 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone | |
CAS RN |
898783-56-7 |
Source


|
| Record name | Methanone, [4-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-(Methoxycarbonyl)-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1359429.png)

![2-((4-Methoxyphenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B1359431.png)




![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B1359446.png)


![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)